

Thermochemical Properties of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **2-(4-Chlorophenoxy)ethanol** (CAS No. 1892-43-9). Due to a lack of readily available experimental data in peer-reviewed literature and public databases for its specific thermochemical properties, this document focuses on the established experimental protocols used to determine these essential parameters for solid organochlorine compounds. The guide also presents the known physical characteristics of **2-(4-Chlorophenoxy)ethanol** and provides detailed workflows for the requisite experimental methodologies.

Physicochemical Properties of 2-(4-Chlorophenoxy)ethanol

While specific experimental thermochemical data are not available, various sources provide fundamental physicochemical properties for **2-(4-Chlorophenoxy)ethanol**. These are summarized in Table 1.

Property	Value	Source
Molecular Formula	C ₈ H ₉ ClO ₂	Cheméo[1], PubChem[2], NIST[3]
Molecular Weight	172.61 g/mol	Cheméo[1], PubChem[2]
CAS Number	1892-43-9	Cheméo[1], PubChem[2], NIST[3]
Melting Point	30 °C	Guidechem[4], Chemical Synthesis Database[5]
Boiling Point	135-136 °C at 6 mmHg	Guidechem[4], Chemical Synthesis Database[5]
Density	1.238 g/cm ³	Guidechem[4]

Experimental Determination of Thermochemical Properties

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of a solid organochlorine compound such as **2-(4-Chlorophenoxy)ethanol**.

Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)

The standard molar enthalpy of formation of an organochlorine compound is typically determined using rotating-bomb calorimetry. This technique is essential for compounds containing chlorine, as it ensures that the combustion products are in a well-defined state, allowing for accurate thermodynamic calculations.

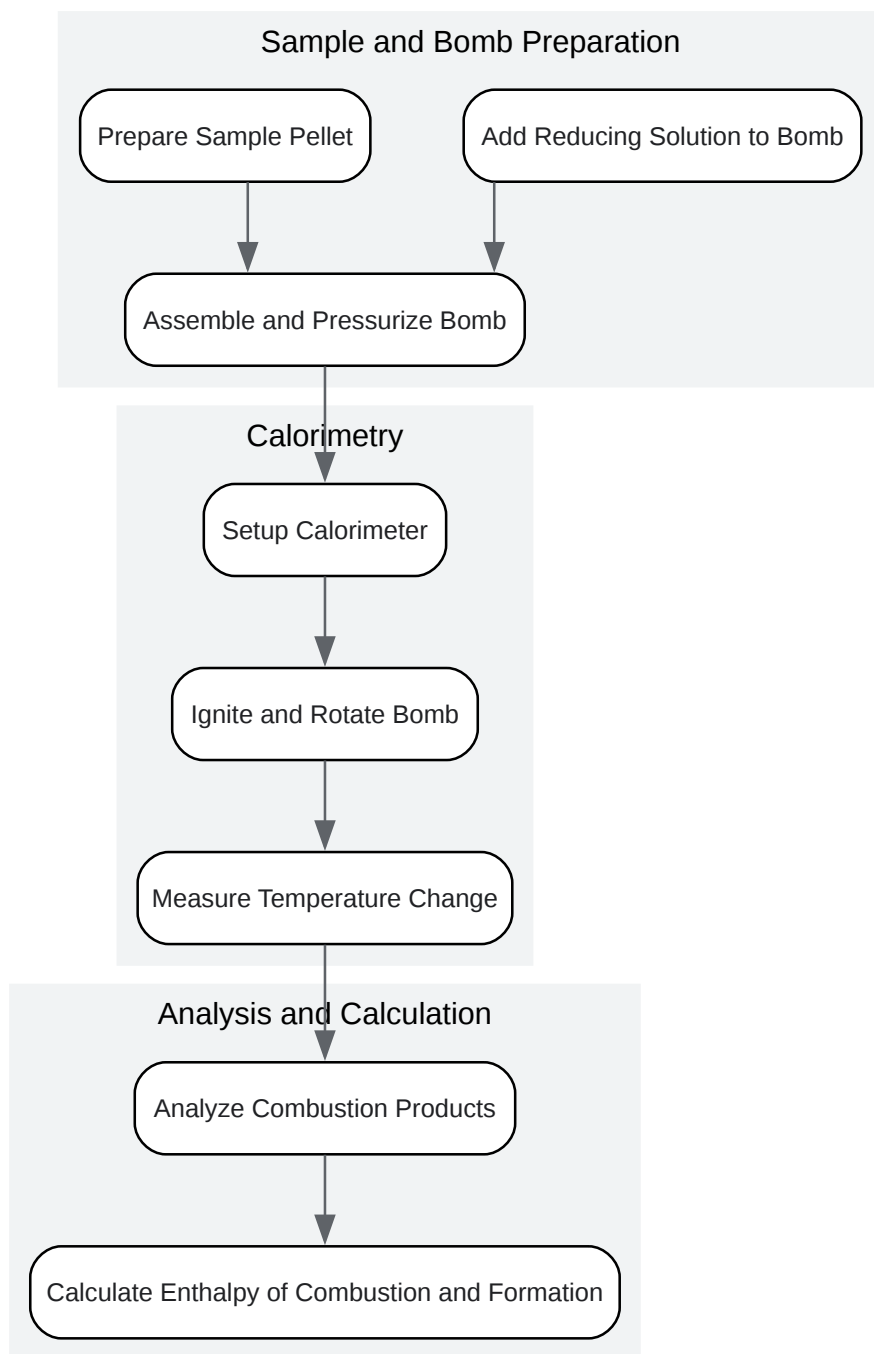
Experimental Protocol:

- **Sample Preparation:** A precise mass of high-purity **2-(4-Chlorophenoxy)ethanol** is pelletized. A fuse wire (e.g., platinum or cotton) is attached to the pellet.
- **Bomb Preparation:** A small, known amount of a reducing solution (e.g., arsenious oxide or hydrazine dihydrochloride solution) is added to the bomb to quantitatively reduce any free

chlorine and oxychlorides formed during combustion to hydrochloric acid.

- **Assembly and Pressurization:** The pellet and fuse wire are placed in the crucible inside the bomb. The bomb is then sealed and pressurized with a high-purity oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is assembled within an adiabatic jacket to minimize heat exchange with the surroundings. The system is allowed to reach thermal equilibrium.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The bomb is rotated to ensure complete reaction and dissolution of the gaseous products into the bomb solution.
- **Temperature Measurement:** The temperature change of the water in the calorimeter is measured with high precision.
- **Analysis of Products:** After combustion, the bomb is depressurized, and the contents are analyzed to determine the completeness of combustion and to quantify the amount of nitric acid formed from residual nitrogen in the bomb. The concentration of hydrochloric acid is also determined.
- **Calculation:** The standard molar enthalpy of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter (determined using a standard like benzoic acid), and corrections for the heats of formation of the auxiliary substances and byproducts. The standard molar enthalpy of formation is then derived using Hess's Law.

Workflow for Determining Enthalpy of Formation



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Caption: Workflow for Determining Enthalpy of Formation.

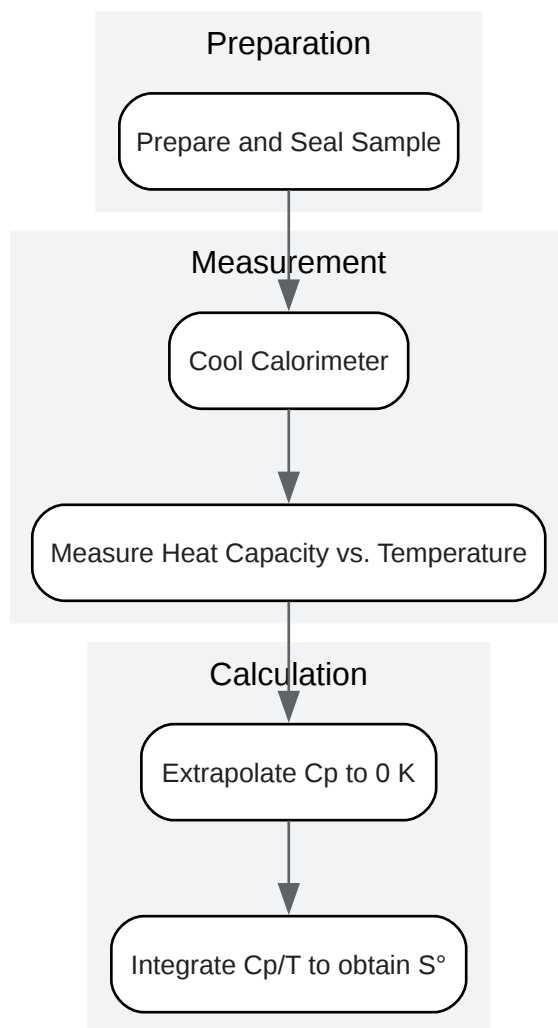
Molar Heat Capacity ($C_{p,m}$) and Standard Molar Entropy (S°)

Adiabatic calorimetry is the gold standard for determining the low-temperature heat capacity of a solid, from which the standard molar entropy is calculated. Differential Scanning Calorimetry (DSC) is also a widely used and more rapid method for measuring heat capacity.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol (Adiabatic Calorimetry):

- **Sample Preparation:** A known mass of the solid sample is sealed in a sample container under a helium atmosphere to facilitate thermal contact.
- **Calorimeter Setup:** The sample container is placed in an adiabatic calorimeter, which is cooled to a very low temperature (typically near absolute zero). The calorimeter is equipped with a heater and a thermometer. An adiabatic shield surrounds the sample container, and its temperature is controlled to match that of the sample, preventing heat loss.
- **Heat Capacity Measurement:** A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured precisely. This is repeated in small increments over the desired temperature range (e.g., from 5 K to 300 K).
- **Data Analysis:** The heat capacity at each temperature is calculated from the energy input and the temperature change.
- **Entropy Calculation:** The standard molar entropy at 298.15 K is calculated by integrating the heat capacity data from 0 K to 298.15 K, using the Debye extrapolation for the heat capacity below the lowest measurement temperature.

Workflow for Determining Heat Capacity and Entropy



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Caption: Workflow for Determining Heat Capacity and Entropy.

Experimental Protocol (Differential Scanning Calorimetry):

- Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials.

- **Sample Preparation:** A small, accurately weighed sample is hermetically sealed in a sample pan. An empty pan is used as a reference.
- **Measurement:** The sample and reference pans are heated at a constant rate over the desired temperature range. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
- **Calculation:** The heat capacity of the sample is determined by comparing its heat flow curve with that of a known standard (e.g., sapphire) and a blank (empty pan) run under the same conditions.^{[6][8][9][11][12][13]}

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain regarding signaling pathways directly involving **2-(4-Chlorophenoxy)ethanol**. Its primary applications appear to be in the synthesis of other chemical compounds.

Conclusion

While experimentally determined thermochemical data for **2-(4-Chlorophenoxy)ethanol** are not currently available, this guide outlines the rigorous and well-established methodologies that are essential for their determination. For researchers and professionals in drug development and chemical sciences, understanding these experimental protocols is crucial for the potential future characterization of this and similar compounds, enabling the accurate prediction of their behavior in chemical and biological systems. The application of rotating-bomb calorimetry, adiabatic calorimetry, and differential scanning calorimetry would provide the necessary data to complete the thermochemical profile of **2-(4-Chlorophenoxy)ethanol**.

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